molecular formula C6ClF12I B098571 1-Chloro-6-iodoperfluorohexane CAS No. 16486-97-8

1-Chloro-6-iodoperfluorohexane

Cat. No.: B098571
CAS No.: 16486-97-8
M. Wt: 462.4 g/mol
InChI Key: MKLCOZPKBKKNKG-UHFFFAOYSA-N
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Description

1-Chloro-6-iodoperfluorohexane is a halogenated perfluoroalkane with the molecular formula C6ClF12I. It is characterized by the presence of both chlorine and iodine atoms attached to a perfluorinated hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6-iodoperfluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-chloro-6-bromoperfluorohexane with sodium iodide in an aprotic solvent such as acetone. The reaction is typically carried out at elevated temperatures to facilitate the exchange of bromine with iodine .

Industrial Production Methods

Industrial production of this compound may involve similar halogen exchange reactions on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-iodoperfluorohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-6-iodoperfluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-6-iodoperfluorohexane depends on the specific application. In chemical reactions, it acts as a source of fluorinated intermediates that can undergo further transformations. In biological applications, its fluorinated structure may interact with biological molecules, enhancing imaging contrast or facilitating targeted delivery of therapeutic agents .

Comparison with Similar Compounds

1-Chloro-6-iodoperfluorohexane can be compared with other halogenated perfluoroalkanes, such as:

    1-Bromo-6-iodoperfluorohexane: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-6-bromoperfluorohexane: Contains both chlorine and bromine atoms.

    1-Iodo-6-fluoroperfluorohexane: Contains iodine and fluorine atoms.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLCOZPKBKKNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371479
Record name 1-Chloro-6-iodoperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-97-8
Record name 1-Chloro-6-iodoperfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-6-iodoperfluorohexane
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